

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)propanenitrile

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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)propanenitrile

Cat. No.: B033213

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CAS Number: 43036-06-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-(1H-Pyrrol-1-yl)propanenitrile**, a versatile heterocyclic building block. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Introduction and Strategic Importance

3-(1H-Pyrrol-1-yl)propanenitrile, also known by synonyms such as N-(2-Cyanoethyl)pyrrole and 1-Pyrrolepropionitrile, is a bifunctional molecule incorporating a pyrrole ring and a propanenitrile side chain.^{[1][2]} The pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like atorvastatin.^[3] The presence of the nitrile group provides a versatile chemical handle for a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.^{[4][5]} This dual functionality makes **3-(1H-Pyrrol-1-yl)propanenitrile** a valuable starting material for the synthesis of complex nitrogen-containing heterocycles and other novel chemical entities.^{[4][6]}

This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline its spectroscopic signature for robust characterization, discuss its chemical reactivity, and present a validated analytical method for purity assessment.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of **3-(1H-Pyrrol-1-yl)propanenitrile** are summarized in the table below. These properties are essential for planning reactions, purifications (such as distillation), and for selecting appropriate solvents.

Property	Value	Source(s)
CAS Number	43036-06-2	[7] [8]
Molecular Formula	C ₇ H ₈ N ₂	[7] [8]
Molecular Weight	120.15 g/mol	[7] [9]
Appearance	Liquid	[10]
Boiling Point	266.8 °C at 760 mmHg	[10]
132-133 °C at 10 mmHg	[11]	
Density	1.048 g/mL at 25 °C	[11]
Refractive Index (n _{20/D})	1.51	[11]
Flash Point	110 °C	[10]
SMILES	N#CCCN1C=CC=C1	[7] [9]
InChI Key	IYOLJLGYJMJLSU-UHFFFAOYSA-N	[7]

Safety and Handling

3-(1H-Pyrrol-1-yl)propanenitrile is classified as a hazardous substance.[\[1\]](#)[\[2\]](#) Adherence to appropriate safety protocols is mandatory.

- Hazard Classification:

- Acute oral, dermal, and inhalation toxicity (Category 4).[1]
- Causes skin and serious eye irritation (Category 2).[1]
- May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]

• Precautionary Measures:

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[1]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][4] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]
- Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9] Keep away from strong oxidizing agents.[2]

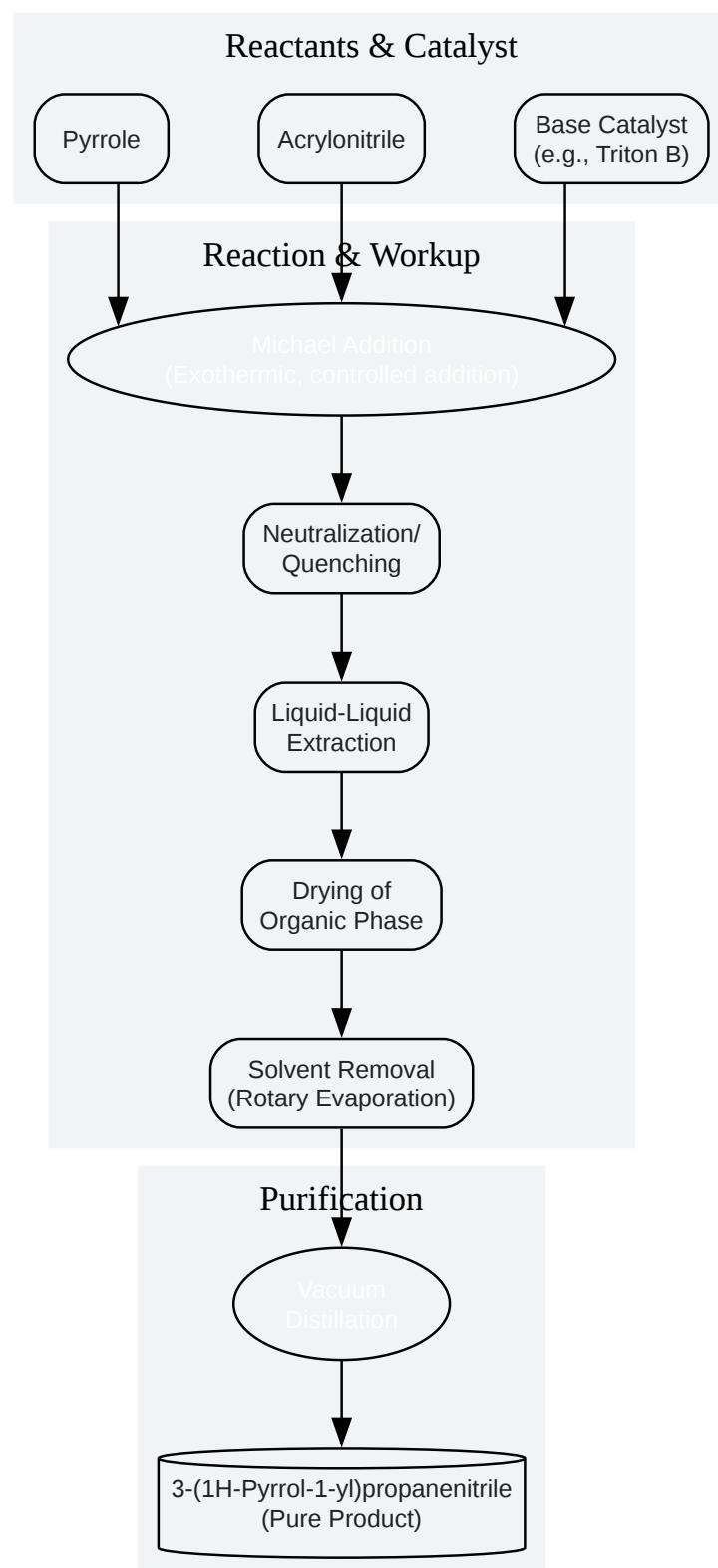
• First Aid:

- In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]
- If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
- If swallowed: Call a poison center or doctor if you feel unwell.[1]

Synthesis and Purification

The most direct and common method for the synthesis of **3-(1H-Pyrrol-1-yl)propanenitrile** is the base-catalyzed cyanoethylation of pyrrole with acrylonitrile. This reaction is a classic example of a Michael addition.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-(1H-Pyrrol-1-yl)propanenitrile**.

Detailed Experimental Protocol: Cyanoethylation of Pyrrole

Causality: The base catalyst deprotonates the pyrrole nitrogen, generating a nucleophilic pyrrolide anion. This anion then attacks the electron-deficient β -carbon of acrylonitrile in a conjugate addition, driven by the formation of a more stable resonance-stabilized intermediate. The reaction is typically exothermic, necessitating controlled addition of the acrylonitrile to maintain a safe reaction temperature and prevent polymerization.

Materials:

- Pyrrole
- Acrylonitrile (stabilized)
- Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base (e.g., sodium hydroxide)
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for neutralization)

Procedure:

- **Reaction Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly distilled pyrrole.
- **Catalyst Addition:** Add a catalytic amount of Triton B (e.g., 1-2 mol%) to the stirred pyrrole.
- **Controlled Addition:** Cool the mixture in an ice bath. Add acrylonitrile dropwise from the dropping funnel at a rate that maintains the internal temperature below 30-40 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup:
 - Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is ~7.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
 - Separate the organic layer. Wash the organic layer sequentially with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~132-133 °C / 10 mmHg) to yield **3-(1H-Pyrrol-1-yl)propanenitrile** as a clear liquid.[11]

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic data for **3-(1H-Pyrrol-1-yl)propanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts (in CDCl_3):

- ^1H NMR: The spectrum is expected to show three distinct regions.
 - The protons on the pyrrole ring will appear as two multiplets in the aromatic region. The α -protons (C2, C5) are typically downfield from the β -protons (C3, C4).
 - The two methylene groups of the propanenitrile chain will appear as triplets due to coupling with each other. The methylene group adjacent to the pyrrole nitrogen will be more deshielded than the one adjacent to the nitrile group.

- ^{13}C NMR: The spectrum will show distinct signals for the pyrrole carbons and the propanenitrile chain carbons. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range.

Assignment	Expected ^1H NMR δ (ppm)	Expected ^{13}C NMR δ (ppm)	Rationale for Assignment
Pyrrole H-2, H-5	~6.7	~121	α -protons/carbons of the pyrrole ring are typically downfield.
Pyrrole H-3, H-4	~6.2	~109	β -protons/carbons of the pyrrole ring are more shielded.
-CH ₂ -N	~4.2 (t)	~45	Methylene group deshielded by the adjacent nitrogen atom.
-CH ₂ -CN	~2.8 (t)	~18	Methylene group adjacent to the electron-withdrawing nitrile group.
-C≡N	-	~118	Characteristic chemical shift for a nitrile carbon.

Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual values may vary slightly.[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Wavenumber (cm ⁻¹)	Vibration	Intensity	Significance
~2250	C≡N stretch	Medium, Sharp	Diagnostic peak for the nitrile functional group. [12]
~3100-3150	=C-H stretch	Medium	Aromatic C-H stretching of the pyrrole ring.
~2850-2950	C-H stretch	Medium	Aliphatic C-H stretching of the methylene groups.
~1500-1550	C=C stretch	Medium-Strong	Aromatic ring stretching of the pyrrole moiety.
~1350	C-N stretch	Medium	Stretching vibration of the bond between the pyrrole N and the side chain.

Note: The absence of a broad peak around 3300-3500 cm⁻¹ confirms the N-substitution of the pyrrole ring.[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

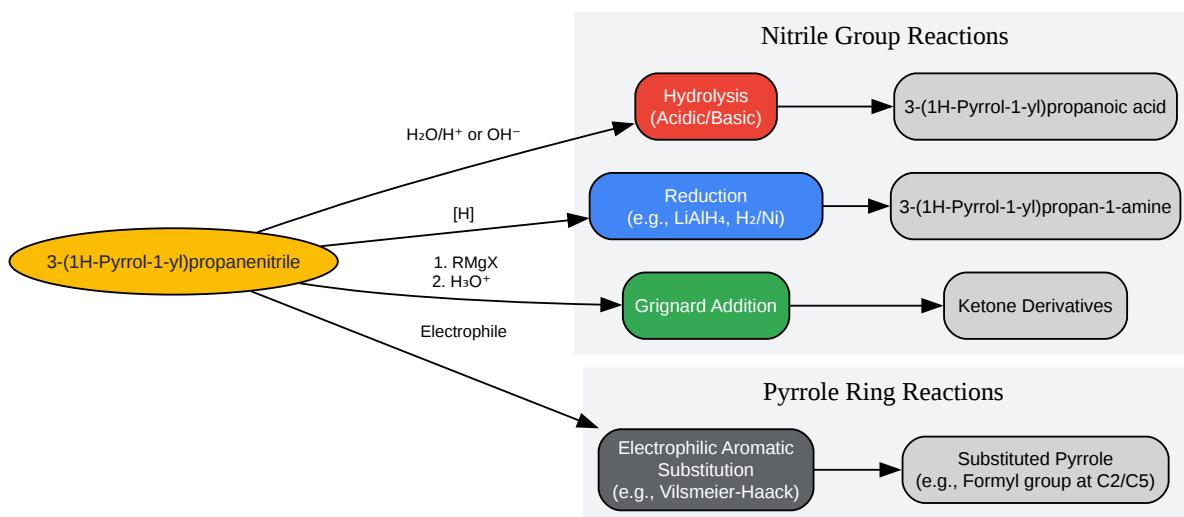
- Electron Ionization (EI-MS):
 - Molecular Ion (M⁺): A prominent peak is expected at m/z = 120, corresponding to the molecular weight of the compound.
 - Key Fragmentation Pathways: Fragmentation is likely to involve the loss of the cyano group (-CN, 26 Da) or cleavage of the ethyl side chain. A common fragmentation for N-

alkyl pyrroles is the cleavage of the bond beta to the nitrogen atom, which could lead to a fragment corresponding to the pyrrole ring with a methylene group.[8]

Chemical Reactivity and Synthetic Applications

The utility of **3-(1H-Pyrrol-1-yl)propanenitrile** stems from the reactivity of its two functional components.

Reactivity Profile



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Caption: Key reaction pathways for **3-(1H-Pyrrol-1-yl)propanenitrile**.

Key Transformations

- Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine, 3-(1H-pyrrol-1-yl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for

introducing a flexible three-carbon amino linker, a common motif in pharmacologically active molecules.

- **Hydrolysis of the Nitrile:** Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)propanoic acid. This provides a route to amides, esters, and other carboxylic acid derivatives.
- **Electrophilic Substitution on the Pyrrole Ring:** The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions. Reactions like the Vilsmeier-Haack reaction can introduce a formyl group, providing a scaffold for further elaboration.

These transformations highlight the compound's role as a versatile intermediate for accessing a diverse range of pyrrole-based derivatives for screening in drug discovery programs.[\[6\]](#)[\[14\]](#)

Analytical Method: Purity Assessment by HPLC

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of organic compounds. A reverse-phase method is suitable for **3-(1H-Pyrrol-1-yl)propanenitrile**.[\[7\]](#)

HPLC Protocol

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. **3-(1H-Pyrrol-1-yl)propanenitrile**, being a moderately polar molecule, will have a characteristic retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase.

- **Column:** C18, 5 μ m particle size, 4.6 x 250 mm
- **Mobile Phase:** Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). For Mass-Spec compatibility, a volatile acid like 0.1% formic acid can be used instead of phosphoric acid.[\[7\]](#)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 254 nm
- **Injection Volume:** 10 μ L

- Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

Self-Validation: The system is considered valid if a sharp, symmetrical peak is observed for the analyte. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2) is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical transformations at both the nitrile group and the pyrrole ring. This guide has provided a detailed framework for its synthesis, characterization, safe handling, and analysis, grounded in established chemical principles. By leveraging the information presented, researchers can confidently and efficiently incorporate this versatile compound into their research programs, accelerating the development of novel molecules with potential therapeutic applications.

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